cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride
Overview
Description
The compound of interest, cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride, is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are of significant interest in pharmaceutical chemistry due to their presence in a variety of bioactive molecules and pharmaceutical agents. The cis configuration indicates that substituents on the piperidine ring are on the same side, which can be crucial for the biological activity of the compound .
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in the literature. For instance, a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor, is prepared via an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with an overall yield of 49% . This suggests that similar synthetic strategies could be employed for the synthesis of cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride. The mild conditions and high yields obtained during the synthesis suggest potential industrial applications for this route .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The stereoisomers of related compounds have been synthesized, and their conformational analysis has been performed using techniques such as nuclear magnetic resonance (NMR) . For example, the solution conformation of trans and cis isomers of N-trifluoroacetyl-2-methoxy-4-t.butylpiperidine has been determined, which could provide insights into the conformational preferences of the cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride .
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been reacted with L-selectride to give cis isomers in quantitative yield . This indicates that the cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride could also be amenable to similar reactions, potentially allowing for the synthesis of various analogs .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are important for their practical applications. While specific data on cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride is not provided, the properties of similar compounds have been studied. For example, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of a protein tyrosine kinase inhibitor, has been reported with a high total yield, indicating good stability and potential for industrial scale-up .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Substituted Piperidine Derivatives : The compound is used as an intermediate in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, showcasing its utility in creating cis isomers with quantitative yields (Boev et al., 2015).
Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor : It serves as an important intermediate in the synthesis of CP-690550, a novel protein tyrosine kinase Jak3 inhibitor. An efficient synthesis method with high total yield and advantages such as simple operations suitable for industrial scale-up has been reported (Chen Xin-zhi, 2011).
Synthesis of 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives : The compound is involved in the preparation of tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, which are crucial for synthesizing enantiopure derivatives, indicating its role in creating structurally complex and biologically significant molecules (Marin et al., 2004).
Synthesis of Piperidine Derivatives Fused with Oxygen Heterocycles : It is used in reactions leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, crucial for synthesizing N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles (Moskalenko & Boev, 2014).
Synthesis of Protein Kinase Inhibitor Intermediates : The compound is utilized in the asymmetric synthesis of intermediates for CP-690550, a potent protein kinase inhibitor. This application highlights its significance in the pharmaceutical industry for developing therapeutic agents (Hao et al., 2011).
Vinylfluoro Group as an Acetonyl Cation Equivalent : The compound has been explored for its potential in the synthesis of pipecolic acid derivatives, indicating its versatility in creating complex molecular architectures (Purkayastha et al., 2010).
Synthesis of Trans-4-Triazolyl-Substituted 3-Hydroxypiperidines : The compound serves as a scaffold for the preparation of substituted piperidines, essential for diversifying chemical structures and potential biological activities (Harmsen et al., 2011).
Synthesis of Stereoselective Piperidine Derivatives : It is instrumental in developing stereoselective synthesis routes for creating diverse piperidine derivatives with potential biological applications (Bakonyi et al., 2013).
Coordination Chemistry with Pyridines : The compound's derivatives are studied for their coordination chemistry with pyridines, highlighting its potential in developing complex inorganic-organic hybrid materials (Titova et al., 2016).
Conformational Analysis : The compound's isomers have been studied for their solution conformation, contributing to the understanding of its structural dynamics and potential interactions in complex biological systems (Duquet et al., 2010).
Continuous Photo Flow Chemistry for Scale-Up Synthesis : It has been used in continuous photo flow synthesis for the scale-up production of biologically active compounds, demonstrating its industrial applicability (Yamashita et al., 2019).
Safety And Hazards
The safety information available indicates that this compound is associated with several hazard statements including H302, H315, H318, H319, H335 . The precautionary statements include P233, P261, P264, P270, P271, P280, P302, P304, P305, P310, P313, P330, P332, P338, P340, P351, P352, P362, P403, P405 . Please refer to the MSDS for more detailed safety information .
properties
IUPAC Name |
tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRKUDHNJGUHRE-OULXEKPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride | |
CAS RN |
1609403-03-3 | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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